molecular formula C9H11Cl2NO2 B1590403 Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride CAS No. 42718-19-4

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Cat. No. B1590403
CAS RN: 42718-19-4
M. Wt: 236.09 g/mol
InChI Key: SLFXIBKUZFTNJA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 42718-19-4. It has a molecular weight of 236.1 and its IUPAC name is methyl amino (4-chlorophenyl)acetate hydrochloride . It is a solid substance with a melting point between 199 - 202 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride” is a solid substance with a melting point between 199 - 202 degrees Celsius . It has a molecular weight of 236.1 and a molecular formula of C9H11Cl2NO2 .

Scientific Research Applications

Synthesis Optimization

Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a related compound, has been synthesized with optimized conditions, achieving a total yield of 98% (Wang Guo-hua, 2008).

Intermediate in Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots, highlighting its importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Antimicrobial Agent Synthesis

A derivative, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, is used to synthesize formazans, which show moderate antimicrobial activity (P. Sah et al., 2014).

Anticancer Research

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, structurally similar compounds, have been synthesized and showed selective inhibition of colon cancer cell proliferation (S. E. Rayes et al., 2020).

Antioxidant and Antitumor Activities

Other related compounds have shown significant antioxidant and antitumor activities, indicating potential in cancer therapy (M. A. El-Moneim et al., 2011).

Anti-Inflammatory and Analgesic Activities

Some derivatives have displayed notable anti-inflammatory and analgesic activities, suggesting their potential in pain management and inflammation treatment (M. Attimarad, G. Bagavant, 1999).

Corrosion Inhibition

α-Aminophosphonates, including derivatives of this compound, have been studied as corrosion inhibitors in industrial processes, demonstrating effectiveness in protecting mild steel in acidic environments (N. Gupta et al., 2017).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFXIBKUZFTNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510262
Record name Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

CAS RN

42718-19-4
Record name Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Guo, C Zhuang, L Zhu, Y Zhang, J Yao… - European journal of …, 2012 - Elsevier
In order to discuss the structure–activity relationship (SAR) of the thio-benzodiazepine compounds which showed excellent activity against p53–MDM2 protein–protein interaction, we …
Number of citations: 47 www.sciencedirect.com
C Zhuang, Z Miao, L Zhu, Y Zhang, Z Guo, J Yao… - European journal of …, 2011 - Elsevier
A series of thio-benzodiazepine p53–MDM2 inhibitors were designed and synthesized based on the principle of bioisosterism. Most of the thio-benzodiazepines had nanomolar to …
Number of citations: 28 www.sciencedirect.com
Z Yu, C Zhuang, Y Wu, Z Guo, J Li, G Dong… - International Journal of …, 2014 - mdpi.com
A series of sulfamide and triazole benzodiazepines were obtained with the principle of bioisosterism. The p53-murine double minute 2 (MDM2) inhibitory activity and in vitro antitumor …
Number of citations: 23 www.mdpi.com

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